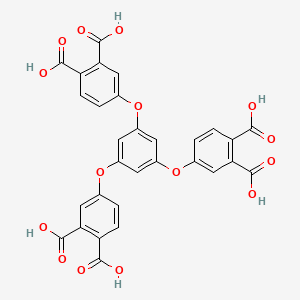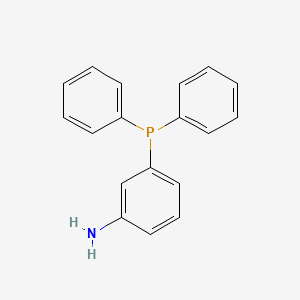
3-(Diphenylphosphino)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphino)aniline, also known as diphenyl (3-aminophenyl)phosphine, is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group attached to an aniline moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and versatile reactivity .
Méthodes De Préparation
The synthesis of 3-(Diphenylphosphino)aniline typically involves the reaction of 3-bromoaniline with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
3-Bromoaniline+DiphenylphosphineBase, Solventthis compound
Analyse Des Réactions Chimiques
3-(Diphenylphosphino)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal-phosphine complexes .
Applications De Recherche Scientifique
3-(Diphenylphosphino)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-phosphine complexes, which are important in homogeneous catalysis.
Biology: The compound has been studied for its potential use in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other organophosphorus compounds
Mécanisme D'action
The mechanism by which 3-(Diphenylphosphino)aniline exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
3-(Diphenylphosphino)aniline can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene
- bis-(2-diphenylphosphino)-p-tolyl) ether
These compounds also contain diphenylphosphino groups but differ in their structural frameworks and substituents. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and coordination properties .
Propriétés
Numéro CAS |
36267-33-1 |
|---|---|
Formule moléculaire |
C18H16NP |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3-diphenylphosphanylaniline |
InChI |
InChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 |
Clé InChI |
LNLJBSCURKBLKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
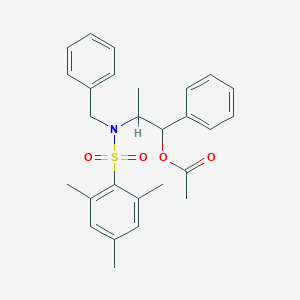
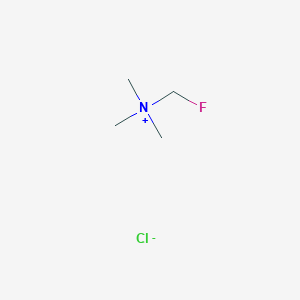
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

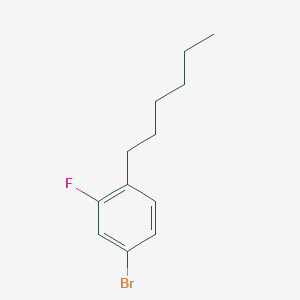
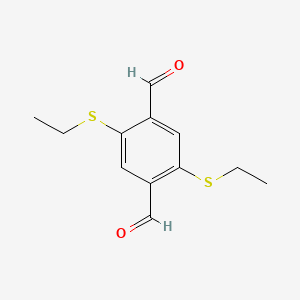
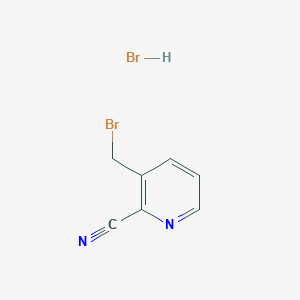
![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)
